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molecular formula C9H8Cl2O2 B7778372 2-[(2,4-Dichlorophenoxy)methyl]oxirane

2-[(2,4-Dichlorophenoxy)methyl]oxirane

Cat. No. B7778372
M. Wt: 219.06 g/mol
InChI Key: NTMMJCXPHYKNSP-UHFFFAOYSA-N
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Patent
US05036077

Procedure details

A mixture containing 81.5 g of 2,4-dichlorophenol in 120 g of 1-chloro-2,3-epoxypropane and 138 g of potassium carbonate is refluxed for 10 hours.
Quantity
81.5 g
Type
reactant
Reaction Step One
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[OH:9].C(=O)([O-])[O-].[K+].[K+].Cl[CH2:17][CH:18]1[O:20][CH2:19]1>>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[O:9][CH2:17][CH:18]1[O:20][CH2:19]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
81.5 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)O
Name
Quantity
138 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
120 g
Type
reactant
Smiles
ClCC1CO1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 10 hours
Duration
10 h

Outcomes

Product
Name
Type
Smiles
ClC1=C(OCC2CO2)C=CC(=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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